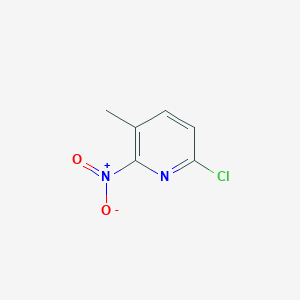
6-Chloro-3-methyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitro group at the 2nd position. This compound is known for its light yellow crystalline appearance and has been utilized in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-3-methyl-2-nitropyridine involves the reaction of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated at 110°C for 2 hours, followed by the addition of more phosphorus pentachloride and phosphorus oxychloride. The mixture is then stirred for an additional hour and poured into ice water. The resulting brown solid is filtered and washed with cold water to yield this compound with a 94% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: 6-Chloro-3-methyl-2-aminopyridine.
Oxidation: 6-Chloro-3-carboxy-2-nitropyridine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methyl-2-nitropyridine depends on its specific application. In the context of its use as a reactant for synthesizing fluorine-containing pyridinealdoxime derivatives, it acts by providing a reactive site for nucleophilic attack, facilitating the formation of the desired product. The molecular targets and pathways involved vary based on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-nitro-6-methylpyridine
- 2-Chloro-5-nitro-6-picoline
- 2-Chloro-3-nitro-6-methylpyridine
Uniqueness
6-Chloro-3-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the chlorine, methyl, and nitro groups in specific positions allows for targeted chemical modifications and applications that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C6H5ClN2O2 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
6-chloro-3-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 |
InChI-Schlüssel |
QRWMZMCNUKMMJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















